1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2639445-17-1
VCID: VC11532373
InChI: InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30)
SMILES:
Molecular Formula: C26H30N2O4
Molecular Weight: 434.5 g/mol

1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid

CAS No.: 2639445-17-1

Cat. No.: VC11532373

Molecular Formula: C26H30N2O4

Molecular Weight: 434.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid - 2639445-17-1

Specification

CAS No. 2639445-17-1
Molecular Formula C26H30N2O4
Molecular Weight 434.5 g/mol
IUPAC Name 1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30)
Standard InChI Key VKONQGRMNMKJHF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a [1,4'-bipiperidine] core, where two piperidine rings are connected via a single bond between the 1-position of one ring and the 4'-position of the other. The Fmoc group—a widely used amine-protecting group in solid-phase peptide synthesis (SPPS)—is attached to the nitrogen atom at the 1'-position of the bipiperidine system. A carboxylic acid moiety is situated at the 4-position of the second piperidine ring, enhancing the molecule’s potential for further functionalization or interaction with biological targets .

Key Structural Features:

  • Bipiperidine backbone: Confers conformational rigidity and modulates pharmacokinetic properties.

  • Fmoc group: Provides UV detectability and facilitates selective deprotection under mild basic conditions.

  • Carboxylic acid: Enables coupling reactions or salt formation for improved solubility .

Molecular Formula and Weight

Based on analogous structures (e.g., Fmoc-piperidinecarboxylic acids), the molecular formula is inferred as C₃₂H₃₅N₃O₅, with a molecular weight of 565.64 g/mol . This estimation aligns with the addition of a second piperidine unit to known Fmoc-piperidine derivatives.

Comparative Analysis of Related Compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Fmoc-4-piperidinecarboxylic acid C₂₁H₂₁NO₄351.40148928-15-8
Fmoc-piperidine-2-carboxylic acid C₂₁H₂₁NO₄351.4086069-86-5
Target compound (estimated)C₃₂H₃₅N₃O₅565.64Not reported

Synthesis and Functionalization

Synthetic Pathways

The synthesis of 1'-Fmoc-[1,4'-bipiperidine]-4-carboxylic acid likely involves multi-step organic reactions:

  • Bipiperidine Formation: Coupling of two piperidine units via reductive amination or nucleophilic substitution.

  • Fmoc Protection: Introduction of the Fmoc group using N-Fmoc-chloroformate under basic conditions .

  • Carboxylic Acid Introduction: Oxidation of a methylene group or hydrolysis of a nitrile/ester precursor at the 4-position .

Critical Reaction Conditions:

  • Fmoc Deprotection: Typically achieved with piperidine in dimethylformamide (DMF), though this step would precede further functionalization of the bipiperidine core .

  • Coupling Reactions: Carbodiimide-based agents (e.g., EDC/HOBt) may facilitate amide bond formation at the carboxylic acid site .

Analytical Characterization

While experimental data for the target compound are scarce, analogous Fmoc-piperidine derivatives exhibit characteristic spectroscopic properties:

  • ¹H NMR: Signals at δ 7.3–7.8 ppm (aromatic Fmoc protons), δ 4.2–4.4 ppm (Fmoc methylene), and δ 1.2–3.5 ppm (piperidine protons) .

  • HPLC: Retention times influenced by the bipiperidine backbone’s hydrophobicity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in aqueous solutions due to the hydrophobic Fmoc group but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Susceptible to base-induced Fmoc cleavage; storage at −20°C under inert atmosphere is recommended .

Thermal Properties

Analogous Fmoc-piperidinecarboxylic acids exhibit melting points between 149–177°C, suggesting similar thermal behavior for the target compound .

Applications in Research

Role in Peptide Mimetics

The bipiperidine scaffold mimics proline’s conformational constraints in peptides, potentially enhancing metabolic stability and target binding. The Fmoc group’s UV activity (λₐᵦₛ ~267 nm) aids in reaction monitoring during SPPS .

Drug Discovery

Bipiperidine derivatives are explored as:

  • Kinase inhibitors: Rigid structures improve selectivity for ATP-binding pockets.

  • GPCR modulators: Conformational restriction optimizes receptor-ligand interactions .

Case Study: Fmoc-Piperidine Libraries

Screening of Fmoc-piperidinecarboxylic acid derivatives has identified leads for anticancer and anti-inflammatory agents, underscoring the target compound’s potential .

Challenges and Future Directions

Synthetic Complexity

The steric bulk of the bipiperidine-Fmoc system may complicate coupling reactions, necessitating optimized protocols.

Biological Evaluation

In vitro and in vivo studies are required to validate the compound’s pharmacokinetic and safety profiles.

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